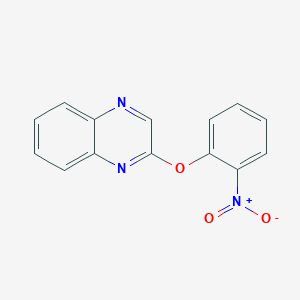

2-(2-Nitrophenoxy)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Nitrophenoxy)quinoxaline is a chemical compound characterized by the presence of a quinoxaline ring substituted with a 2-nitrophenoxy group. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenoxy)quinoxaline typically involves the condensation of 2-nitrophenol with quinoxaline derivatives. One common method includes the reaction of 2-nitrophenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Nitrophenoxy)quinoxaline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Oxidation: m-Chloroperbenzoic acid (m-CPBA)

Major Products Formed:

Reduction: 2-(2-Aminophenoxy)quinoxaline

Substitution: Various substituted quinoxalines depending on the nucleophile used

Oxidation: Quinoxaline N-oxides

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the antiviral properties of quinoxaline derivatives, including 2-(2-nitrophenoxy)quinoxaline. These compounds have shown promise against several viral pathogens, particularly those affecting the respiratory system.

- Mechanism of Action : The antiviral activity is primarily attributed to the ability of quinoxaline derivatives to inhibit viral replication by targeting essential viral enzymes and proteins involved in the viral life cycle. For instance, modifications to the quinoxaline structure can enhance interactions with viral targets, such as proteases critical for viral assembly and replication .

- Case Studies : A notable study demonstrated that certain quinoxaline derivatives exhibited significant inhibitory effects against SARS-CoV-2 and influenza viruses. The structure-activity relationship (SAR) analyses revealed that specific functional groups on the quinoxaline scaffold were crucial for enhancing antiviral potency .

Anticancer Properties

Quinoxaline derivatives, including this compound, have been investigated for their anticancer activities.

- Targeting VEGFR-2 : Research has indicated that some quinoxaline-based compounds act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. In vitro studies showed that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression, making them potential candidates for cancer therapy .

- Case Studies : A specific study synthesized a series of quinoxaline derivatives and evaluated their cytotoxic effects on various cancer cell lines. The findings suggested that modifications to the quinoxaline structure significantly influenced their efficacy against cancer cells .

Neuropharmacological Applications

The neuropharmacological potential of this compound has also been explored, particularly in the context of treating psychiatric disorders.

- Antipsychotic Activity : Some studies have reported that certain quinoxaline derivatives exhibit antipsychotic properties comparable to established treatments like risperidone. These compounds were evaluated in animal models for their ability to alleviate symptoms associated with schizophrenia and other mental disorders .

Other Biological Activities

Beyond antiviral and anticancer applications, this compound has been studied for its effects on various other biological processes.

- Antimicrobial Activity : Quinoxalines are known for their broad-spectrum antimicrobial properties, effective against bacteria, fungi, and parasites. The structural versatility of quinoxalines allows for modifications that enhance their activity against specific pathogens .

- Chronic Diseases : Research has indicated that quinoxaline derivatives may play a role in managing chronic conditions such as diabetes and inflammation. Their ability to modulate biochemical pathways involved in these diseases presents opportunities for developing new therapeutic agents .

Synthetic Approaches

The synthesis of this compound involves various methods that allow for structural modifications to enhance biological activity.

Mecanismo De Acción

The mechanism of action of 2-(2-Nitrophenoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. These properties make it a potential candidate for anticancer and antimicrobial therapies .

Comparación Con Compuestos Similares

Quinoxaline: The parent compound with a benzene ring fused to a pyrazine ring.

2-Phenoxyquinoxaline: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.

2-(2-Aminophenoxy)quinoxaline: The reduced form of 2-(2-Nitrophenoxy)quinoxaline with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the phenoxy group can undergo various substitution reactions, making this compound versatile for different applications .

Actividad Biológica

2-(2-Nitrophenoxy)quinoxaline is a compound belonging to the quinoxaline class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound, specifically the presence of a nitro group and a phenoxy moiety, contribute to its unique reactivity and biological profile. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Structure and Reactivity

The chemical structure of this compound allows it to participate in various chemical reactions, including reduction, substitution, and oxidation. The nitro group can be reduced to an amino group, which may enhance the compound's biological activity by altering its interaction with biological targets.

Biological Mechanisms

Quinoxaline derivatives are known to interact with several biological pathways:

- Kinase Inhibition : Compounds like echinomycin, related to quinoxalines, inhibit kinases involved in cellular proliferation.

- Antimicrobial Activity : The quinoxaline core has been associated with antimicrobial properties against various pathogens .

- Anticancer Properties : Studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that quinoxaline derivatives exhibit significant activity against a range of microorganisms, including bacteria and fungi. For instance:

- Antiviral Activity : Some quinoxaline derivatives have demonstrated efficacy against viruses such as HSV-1 and cytomegalovirus, inhibiting their replication in cultured cells .

- Antiprotozoal Activity : Recent studies have highlighted the effectiveness of quinoxaline compounds against protozoan parasites like Leishmania and Plasmodium, showing promising IC50 values in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

- Cytotoxicity : In vitro assays have reported IC50 values indicating significant cytotoxic effects on cancer cell lines such as HepG2 (human liver cancer), with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .

- Mechanisms of Action : The anticancer effects are attributed to mechanisms such as DNA intercalation and inhibition of topoisomerase II, leading to disrupted DNA replication and increased apoptosis in tumor cells .

Study 1: Antiviral Efficacy

A study investigated the antiviral effects of various quinoxaline derivatives on HIV. The compound 3 exhibited an EC50 of 3.1 nM against HIV replication, demonstrating a selectivity index significantly higher than that of the reference drug NVP (nevirapine) .

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |

|---|---|---|---|

| NVP | 6.7 | 96171 | 14353 |

| 3 | 3.1 | 98576 | 31798 |

Study 2: Antimalarial Activity

Another study focused on the antimalarial properties of quinoxaline derivatives. Compounds were tested against Plasmodium falciparum, revealing IC50 values in the micromolar range, indicating potential for further development as antimalarial agents .

| Compound Type | IC50 (µM) |

|---|---|

| Quinoxaline Derivatives | <10 |

| Reference Drug (Chloroquine) | ~0.5 |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Derivatives : Modifying the structure to enhance selectivity and potency against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Investigating the potential of using this compound in combination with other drugs to enhance therapeutic outcomes in cancer and infectious diseases.

Propiedades

IUPAC Name |

2-(2-nitrophenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-7-3-4-8-13(12)20-14-9-15-10-5-1-2-6-11(10)16-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBHAJNBGSXMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.